2-(Fluorosulfonyl)difluoroacetyl fluoride
Description
Significance of Organofluorine Compounds in Contemporary Chemical Synthesis
Organofluorine compounds, organic molecules containing at least one carbon-fluorine (C-F) bond, have become indispensable in modern chemical synthesis and various industries. numberanalytics.com The unique properties of the fluorine atom—its small size (second only to hydrogen), high electronegativity, and the exceptional strength of the C-F bond (one of the strongest in organic chemistry)—impart remarkable characteristics to molecules that contain it. wikipedia.orgyoutube.comnih.gov Consequently, the strategic incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as thermal stability, lipophilicity, bioavailability, and metabolic stability. numberanalytics.comtcichemicals.com
This profound influence has led to the widespread application of organofluorine compounds in numerous sectors. worktribe.com In the pharmaceutical industry, approximately 20% of all drugs contain fluorine, including successful medications like the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). numberanalytics.comtcichemicals.com The presence of fluorine can enhance a drug's effectiveness and prolong its active life within the body. nih.gov Similarly, the agrochemical sector utilizes organofluorine compounds in over half of its products, such as herbicides and insecticides, to improve their potency and stability. numberanalytics.comwikipedia.org In materials science, these compounds are fundamental to the production of advanced materials like fluoropolymers (e.g., Teflon), known for their high chemical and thermal resistance, as well as specialized materials for solar cells and fuel cells. numberanalytics.comresearchgate.net
Role of Fluorinated Building Blocks in Advanced Organic Transformations
The synthesis of complex organofluorine compounds is often facilitated by the use of "fluorinated building blocks." rsc.org These are relatively small, versatile molecules that already contain fluorine atoms and can be readily incorporated into larger molecular structures through various organic reactions. youtube.comtcichemicals.com This approach offers a more controlled and efficient way to introduce fluorine compared to direct fluorination of complex, non-fluorinated precursors, which can be challenging and require harsh reagents like elemental fluorine or hydrogen fluoride (B91410). tcichemicals.com
Fluorinated building blocks are essential tools for chemists, enabling the precise installation of specific fluorine-containing groups (e.g., trifluoromethyl, difluoromethyl) into a target molecule. nih.govrsc.org This strategy is crucial in drug discovery and materials science, where the exact position and number of fluorine atoms can dramatically affect a compound's function. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has further expanded the utility of these building blocks, allowing for the creation of novel fluorinated molecules that were previously difficult to access. rsc.orgacs.org By providing a modular and predictable way to construct complex fluorinated structures, these building blocks accelerate innovation and the development of new technologies. youtube.com
Overview of 2-(Fluorosulfonyl)difluoroacetyl fluoride as a Versatile Synthetic Intermediate
Among the diverse array of fluorinated building blocks, this compound stands out as a highly reactive and versatile synthetic intermediate. lookchem.com This compound possesses multiple reactive sites, including an acyl fluoride and a fluorosulfonyl group, making it a valuable precursor for a variety of specialized chemicals. Its structure combines the features of both a difluoroacetyl group and a fluorosulfonyl group, enabling it to participate in a range of chemical transformations.
The primary utility of this compound lies in its role as an intermediate in the synthesis of other complex organofluorine compounds. lookchem.com For instance, it is used in the preparation of specialized fluoromonomers, which are the building blocks for high-performance polymers, and in the synthesis of advanced surfactants. Its high reactivity requires careful handling but also allows for the construction of intricate molecular architectures with unique properties, potentially for applications in advanced materials or as electrolytes in energy storage devices. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 677-67-8 chemfish.com |
| Molecular Formula | C₂F₄O₃S chemfish.com |
| Molecular Weight | 180.08 g/mol chemfish.com |
| Melting Point | -110°C lookchem.com |
| Boiling Point | 30°C lookchem.com |
| Density | 1.58 g/mL at 20°C |
Historical Context and Evolution of Related Fluorosulfonyl and Difluoroacetyl Reagents
The development of organofluorine chemistry dates back to the 19th century, but it gained significant momentum in the mid-20th century, driven by projects like the Manhattan Project and the subsequent demand for new materials with unique properties. worktribe.comnih.gov The synthesis of this compound itself reflects this evolution. Early preparation methods involved the reaction of tetrafluoroethylene (B6358150) with sulfur trioxide to form an intermediate, tetrafluoroethane-β-sultone, which was then catalytically isomerized to yield the final product. This represented a key advancement in creating specialized fluorinated compounds.
The broader history of related reagents shows a continuous progression toward more stable, selective, and easier-to-handle compounds.
Fluorosulfonyl Reagents: The fluorosulfonyl group (-SO₂F) has gained significant interest due to its unique stability and reactivity, particularly in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. acs.orgresearchgate.net Historically, sulfonyl chlorides were more common, but sulfonyl fluorides are more robust, being resistant to hydrolysis and thermolysis. nih.gov The development of methods to synthesize sulfonyl fluorides, including direct fluorosulfonylation using radical precursors, has expanded their application in drug discovery and materials science. rsc.orgorganic-chemistry.org
Difluoroacetyl Reagents: The introduction of the difluoroacetyl group has been advanced by the development of various difluoromethylation reagents. rsc.org The synthesis and use of compounds like difluoroacetyl fluoride have been part of the broader effort to create building blocks for pharmaceuticals and agrochemicals. chemicalbook.comnih.gov Over the decades, a wide range of fluorinating agents has been developed, from early, highly reactive substances to modern, more selective N-F reagents like N-fluoropyridinium salts and N-fluorosulfonimides, which allow for the controlled introduction of fluorine under milder conditions. beilstein-journals.orgnih.gov
Table 2: Timeline of Key Developments in Related Fluorinating Reagents
| Year/Period | Development | Significance |
|---|---|---|
| 1862 | Alexander Borodin reports the first nucleophilic replacement of a halogen with fluoride. nih.gov | Establishes the foundational principle of halogen exchange (Halex) for C-F bond formation. nih.gov |
| 1964 | First report of perfluoro-N-fluoropiperidine as a fluorine-transfer reagent. beilstein-journals.org | Marks the beginning of the development of N-F compounds for fluorination. beilstein-journals.org |
| 1970s | Development of dialkylaminosulfur fluorides (e.g., DAST). acs.org | Provided reagents for stereospecific substitution of hydroxyl groups with fluorine. tcichemicals.com |
| 1980s | of N-fluoropyridinium salts ("Umemoto's reagents"). beilstein-journals.org | Offered more versatile and selective electrophilic fluorinating agents for a wide range of organic compounds. beilstein-journals.org |
| 1988 | Synthesis of the first optically active N-fluorosultams. beilstein-journals.org | Enabled the development of enantioselective fluorination reactions. |
| 2014 | of Sulfur(VI) Fluoride Exchange (SuFEx) as a "click chemistry" reaction. researchgate.net | Highlighted the utility of the stable and selectively reactive S-F bond, boosting interest in sulfonyl fluorides. acs.org |
| Recent | Emergence of radical fluorosulfonylation methods. rsc.orgresearchgate.net | Provides new, direct pathways to synthesize sulfonyl fluorides from various precursors. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-2-fluorosulfonylacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4O3S/c3-1(7)2(4,5)10(6,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHXQSQQJBEAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060981 | |
| Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
677-67-8 | |
| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride, 2,2-difluoro-2-(fluorosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |
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| Record name | Difluoro(fluorosulphonyl)acetyl fluoride | |
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Synthetic Methodologies for 2 Fluorosulfonyl Difluoroacetyl Fluoride
Preparation from Tetrafluoroethane-β-Sultone
The principal method for preparing 2-(Fluorosulfonyl)difluoroacetyl fluoride (B91410) is the catalytic isomerization of tetrafluoroethane-β-sultone. fluorine1.rufluorine1.ru The sultone precursor is itself synthesized via the reaction between tetrafluoroethylene (B6358150) (TFE) and sulfur trioxide (SO₃). fluorine1.rufluorine1.ru This initial step involves reacting freshly distilled SO₃ with TFE. fluorine1.ru The subsequent isomerization of the resulting sultone yields 2-(Fluorosulfonyl)difluoroacetyl fluoride. fluorine1.ru
The isomerization of tetrafluoroethane-β-sultone to this compound is a critical step that relies on the use of a catalyst. fluorine1.ru In the absence of an effective catalyst, the reaction is not efficient. For instance, when using certain catalysts like sodium fluoride, the isomerization yields are low, with significant formation of byproducts. fluorine1.rufluorine1.ru These byproducts can include its isomer, FSO₂OSO₂CFC(O)F, and other unidentified gummy substances. fluorine1.ru The process involves the rearrangement of the cyclic sultone structure into the linear acetyl fluoride derivative.
The choice of catalyst profoundly impacts the efficiency and yield of the isomerization reaction. fluorine1.rufluorine1.ru Triethylamine (TEA) has been identified as a particularly effective catalyst for this process, capable of achieving yields of up to 99%. fluorine1.rufluorine1.ru A notable characteristic of TEA is its concentration-dependent activity; the isomerization does not proceed if the catalyst concentration is below 1.5 wt.%. fluorine1.rufluorine1.ru The reaction is typically conducted by adding TEA to the sultone at a temperature range of 0-30°C. fluorine1.ru
Other catalysts have been explored with less success. Sodium fluoride, for example, results in a low yield of the desired isomer (around 25 wt.%), with the remainder being pyrosultone and gummy substances. fluorine1.rufluorine1.ru Cesium fluoride is also used in organofluorine chemistry as a source of the fluoride anion and can convert electron-deficient aryl chlorides to aryl fluorides. wikipedia.org
| Catalyst | Yield of Isomer (%) | Byproducts | Notes |
|---|---|---|---|
| Triethylamine (TEA) | Up to 99 | Minimal | Effective only at concentrations >1.5 wt.%. fluorine1.rufluorine1.ru |
| Sodium Fluoride | 25 | Pyrosultone, gummy substances | Shows behavior similar to other less effective catalysts. fluorine1.rufluorine1.ru |
Scalable Preparation Approaches
Adapting the laboratory-scale synthesis of this compound for commercial production presents several challenges. fluorine1.ru The initial synthesis of the tetrafluoroethane-β-sultone precursor from TFE and SO₃ is hazardous. fluorine1.rufluorine1.ru The established laboratory procedures often involve high pressures (up to 4-5 MPa) and temperatures (40-50 °C), which can lead to dangerously high pressures in an industrial autoclave (up to 4.5-6 MPa). fluorine1.ru These conditions increase the risk of spontaneous TFE polymerization, an exothermic reaction that could cause reactor failure. fluorine1.ru
To mitigate these risks for industrial-scale production, modifications are necessary. One approach is the use of stabilizers like TEA during the TFE handling stage to prevent spontaneous polymerization, allowing for the use of higher pressures which shortens reaction times. fluorine1.ru Research has focused on optimizing these methods to align with industrial safety regulations and capabilities, aiming to make the process viable for large-scale manufacturing. fluorine1.ru
Formation as a Precursor to Other Organofluorine Reagents (e.g., Carboxylic Acid and Esters)
Due to its dual functional groups—the fluorosulfonyl group and the acetyl fluoride group—this compound is a versatile precursor for a range of other organofluorine compounds. fluorine1.ru It can undergo reactions such as nucleophilic substitution at the fluorosulfonyl moiety and addition reactions at the acetyl fluoride group.
Common reagents used in these transformations include nucleophiles like amines and alcohols, typically under moderate temperature conditions. The reactivity of the compound allows for its conversion into corresponding carboxylic acids and esters. For instance, the related ester, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, has been utilized as a source of difluorocarbene, highlighting the role of these derivatives in synthetic chemistry. sustech.edu.cn The development of new reagents and reactions in organofluorine chemistry continues to expand the applications of such fundamental building blocks. sustech.edu.cn
Reactivity Profiles and Mechanistic Investigations of 2 Fluorosulfonyl Difluoroacetyl Fluoride
Generation and Reactivity as a Difluorocarbene Precursor
2-(Fluorosulfonyl)difluoroacetyl fluoride (B91410) (FSO2CF2COF) serves as a potent precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate valuable in the synthesis of fluorinated organic molecules. The presence of two excellent leaving groups, the fluorosulfonyl (-SO2F) and the fluoride (-F) anion, facilitates the decomposition of the molecule to release the difluorocarbene species under specific reaction conditions.
The in situ generation of difluorocarbene from precursors like 2-(Fluorosulfonyl)difluoroacetyl fluoride is a cornerstone of modern organofluorine chemistry, allowing for the introduction of the difluoromethylene (-CF2-) group into various substrates. manchester.ac.ukscispace.com The mechanism is analogous to that of other well-known α,α-difluoro-α-sulfonyl compounds. It involves the cleavage of the C-S bond and subsequent elimination of the acyl fluoride moiety to release the singlet difluorocarbene. This process can be initiated thermally or through nucleophilic activation. The electrophilic nature of difluorocarbene allows it to react with a wide range of nucleophiles and unsaturated systems. sioc.ac.cncas.cn
For instance, research has demonstrated that difluorocarbene generated from related precursors can be trapped by iodine and potassium iodide to produce difluorodiiodomethane. This transformation highlights the utility of such precursors in synthesizing valuable fluorinated building blocks. The generation of difluorocarbene under non-basic conditions is often preferred for cycloaddition reactions with alkenes and alkynes, as it minimizes side reactions that can occur with nucleophilic species like bases. cas.cn
The efficiency of difluorocarbene generation from this compound can be understood by comparing its reactivity with structurally similar and well-studied precursors, namely Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) and Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). nih.govrsc.orgnih.gov Both MDFA and TFDA are recognized as highly effective sources of difluorocarbene. researchgate.net
Studies have shown that under specific conditions of high concentration and high temperature, MDFA's reactivity as a difluorocarbene source is comparable to that of TFDA. nih.govacs.org For example, the reaction of MDFA with a highly unreactive substrate like n-butyl acrylate (B77674) yielded 76% of the corresponding difluorocyclopropane product, demonstrating its high efficiency. nih.gov This reactivity is significant because MDFA offers advantages in terms of cost, safety, and ease of handling compared to TFDA. researchgate.net
The reactivity of these precursors is influenced by the nature of the ester group (methyl vs. trimethylsilyl) and the conditions required for its cleavage to initiate carbene formation. TFDA is typically activated by a nucleophilic fluoride source, whereas MDFA can be activated by reagents like potassium iodide. researchgate.net Given its structure, this compound is expected to exhibit robust reactivity, potentially under thermal conditions or with nucleophilic initiators, positioning it as a valuable tool alongside MDFA and TFDA for difluorocyclopropanation and other carbene-mediated transformations.
| Precursor | Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| MDFA | n-Butyl acrylate | High concentration, high temperature, 2 days | 76 | nih.gov |
| TFDA | Various Alkenes | NaF activation | Generally high | researchgate.net |
| MDFA | Aldehydes/Ketones (Wittig-type reaction) | KI, Ph3P, moderate conditions | Good | researchgate.net |
Nucleophilic Addition Reactivity
The molecular structure of this compound features two highly electrophilic centers: the carbonyl carbon of the acetyl fluoride group and the sulfur atom of the fluorosulfonyl group. lookchem.com This dual reactivity makes it susceptible to attack by a wide array of nucleophiles, leading to a variety of functionalized products.
Protic nucleophiles, which contain an acidic hydrogen atom, readily react with this compound. The reaction outcome depends on which electrophilic site is attacked.
Alcohols (R-OH): Alcohols are expected to attack the highly reactive acyl fluoride, displacing the fluoride ion to form the corresponding difluoro(fluorosulfonyl)acetate esters. This reaction is a standard method for converting acyl halides to esters. nih.gov Concurrently, under certain conditions, particularly with activation, the alcohol could also attack the sulfonyl fluoride group. google.com
Thiols (R-SH): Thiols, being generally more nucleophilic than their alcohol counterparts, are expected to react similarly. Attack at the carbonyl carbon would yield S-thioesters. The reaction of difluorocarbene (generated from related precursors) with heteroatom nucleophiles like thiolates is known to be efficient, even at or below ambient temperature. cas.cn
Amines (R-NH2): Amines, being strong nucleophiles, will readily react with the acyl fluoride to form stable difluoro(fluorosulfonyl)acetamides. The sulfonyl fluoride moiety is also a well-known target for amine nucleophiles, leading to the formation of sulfonamides in what is known as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov The reaction of thiocarbonyl fluoride, which can be generated from difluorocarbene, with primary and secondary amines has been shown to produce isothiocyanates and thiocarbamoyl fluorides, respectively, highlighting the diverse reactivity of related species with amines. cas.cncas.cn
| Nucleophile | Reactive Site | Product Type |
|---|---|---|
| Alcohol (R-OH) | Carbonyl Carbon | Ester (FSO2CF2COOR) |
| Thiol (R-SH) | Carbonyl Carbon | Thioester (FSO2CF2COSR) |
| Amine (R-NH2) | Carbonyl Carbon | Amide (FSO2CF2CONHR) |
| Amine (R-NH2) | Sulfonyl Sulfur | Sulfonamide (RNHSO2CF2COF) |
Active carbon anion nucleophiles, such as enolates and organometallic reagents, are powerful tools for carbon-carbon bond formation. nih.gov The reaction of these nucleophiles with this compound is expected to proceed primarily at the most electrophilic carbonyl carbon. This would result in the formation of β-keto esters or related compounds after subsequent workup. The reaction provides a pathway to more complex fluorinated molecules by extending the carbon skeleton. The fluorosulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl group and facilitating the nucleophilic attack.
The reactivity of this compound extends to addition reactions with highly fluorinated unsaturated substrates.
Hexafluoropropylene Epoxide (HFPO): Perfluoroacyl fluorides are known to react with HFPO in the presence of a fluoride salt catalyst to produce mono-addition products. google.com The mechanism involves the nucleophilic ring-opening of the epoxide by a fluoride ion, generating a perfluoroalkoxide anion. sibran.ruwikipedia.org This alkoxide then attacks the electrophilic carbonyl carbon of the perfluoroacyl fluoride. chemours.com This reaction is a key method for synthesizing fluorinated ethers and is highly selective for the mono-adduct when the acyl fluoride is kept in molar excess. google.com
Hexafluoropropylene (HFP): While direct addition to the double bond of hexafluoropropylene is less straightforward, reactions can be envisaged under different conditions. As a difluorocarbene precursor, this compound could undergo thermal decomposition to generate :CF2, which would then add across the C=C double bond of HFP in a [2+1] cycloaddition to form a perfluorinated cyclopropane (B1198618) ring.
Radical Pathways and Fluorosulfonylation
Radical fluorosulfonylation has recently emerged as a direct and efficient method for synthesizing sulfonyl fluorides, which are crucial compounds in organic synthesis, drug discovery, and chemical biology. nih.govrsc.org This approach relies on the generation and subsequent reaction of the highly reactive fluorosulfonyl radical (FSO2•). The investigation into radical pathways involving this species has led to the development of novel transformations for the preparation of diverse functionalized sulfonyl fluorides. rsc.org
The generation of the fluorosulfonyl radical (FSO2•) is the critical first step in any radical fluorosulfonylation reaction. Historically, the gaseous and challenging-to-handle sulfuryl chloride fluoride (FSO2Cl) was a primary precursor. However, recent advancements have focused on developing more stable and user-friendly reagents.
A significant breakthrough has been the introduction of solid-state, redox-active precursors that can be activated under mild conditions. nih.govresearchgate.net Among these, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts have proven to be effective, bench-stable reagents. nih.govresearchgate.net These compounds serve as effective FSO2• radical precursors, enabling a variety of fluorosulfonylation reactions via photoredox catalysis. nih.gov While this compound contains the requisite FSO2 group, its utilization as a direct precursor to the FSO2• radical is not extensively documented in current literature. Instead, its utility has been noted in other areas, such as a source for difluorocarbene.
Table 1: Comparison of Selected FSO2• Radical Precursors
| Precursor | Chemical Formula | Physical State | Handling Characteristics | Activation Method |
|---|---|---|---|---|
| Sulfuryl Chloride Fluoride | FSO2Cl | Gas | Difficult to handle, unstable | Photoredox, Thermal |
Visible-light photoredox catalysis has become a cornerstone for generating radicals under mild conditions, and it is highly effective for initiating fluorosulfonylation. The general mechanism involves the excitation of a photocatalyst, typically an iridium or ruthenium complex, by visible light (e.g., blue LEDs). nih.gov The excited-state photocatalyst then engages in a single electron transfer (SET) with a suitable FSO2• precursor. nih.gov
In the case of FABI salts, the excited photocatalyst reduces the FABI salt. nih.gov This reduction triggers the homolytic cleavage of the nitrogen-sulfur (N-S) bond, releasing the desired fluorosulfonyl radical (FSO2•). nih.gov This radical can then readily add to unsaturated C-C bonds in olefins, initiating a cascade that leads to the formation of vinyl sulfonyl fluorides. nih.gov This photoredox strategy has expanded the scope of radical fluorosulfonylation to include substrates that were previously challenging, such as electron-rich alkenes. nih.govresearchgate.net
Table 2: Scope of Photoredox-Catalyzed Radical Fluorosulfonylation of Olefins using a FABI Salt Precursor
| Olefin Substrate | Product Yield (%) |
|---|---|
| Styrene | 94 |
| 4-Methylstyrene | 92 |
| 4-Methoxystyrene | 91 |
| 4-(Trifluoromethyl)styrene | 85 |
| 1,1-Diphenylethylene | 93 |
| Indene | 91 |
| (+)-Estrone derivative | 65 |
Data sourced from studies on 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.gov
Electrochemical methods offer a powerful, reagent-free alternative for generating radical intermediates. These strategies utilize an electric potential to drive oxidation or reduction events, leading to the formation of reactive species. While electrochemical conditions have been explored for generating various radicals, such as aryl radicals from organoboron reagents, their specific application to activate this compound for radical processes is not well-documented. nih.gov
However, related electroreductive strategies have been successfully employed for the radical hydroxyl-fluorosulfonylation of alkenes using sulfuryl chlorofluoride as the FSO2• source. researchgate.net This demonstrates the principle and potential of using electrochemistry to initiate fluorosulfonylation reactions, suggesting a possible but as-yet unexplored avenue for the activation of FSO2CF2COF.
Hydrofluorosulfonylation is a difunctionalization reaction where a fluorosulfonyl group (FSO2) and a hydrogen atom are added across a double or triple bond. While direct hydrofluorosulfonylation using this compound is not described in the available literature, related radical difunctionalization reactions provide a template for such transformations.
For instance, photoredox-catalyzed three-component aminofluorosulfonylation and alkoxy-fluorosulfonylation of olefins have been developed. nih.govnih.gov In these processes, an FSO2• radical adds to the olefin, generating a carbon-centered radical intermediate. This intermediate is then trapped by a nucleophile (an amine or alcohol) to yield the difunctionalized product. nih.govnih.gov These reactions underscore the synthetic potential of the FSO2• radical in complex bond-forming cascades. nih.govrsc.org
Radical-mediated reactions that involve the migration of a functional group represent an advanced strategy for constructing complex molecular architectures. These reactions typically involve the addition of a radical to an unsaturated system, followed by a 1,n-migration of a group to form a more stable radical intermediate, which is then trapped. While fluorine incorporation coupled with functional group migration is a known strategy in fluoroalkylation chemistry, specific examples involving the migration of a fluorosulfonyl group originating from this compound are not prominent in the scientific literature. This remains a potential area for future investigation, leveraging the unique electronic properties of the FSO2 moiety to influence radical rearrangement pathways.
Reactivity of the Acyl Fluoride Moiety
The acyl fluoride group is a key functional handle within the this compound molecule. Compared to other acyl halides like acyl chlorides or bromides, acyl fluorides often exhibit greater stability, making them more manageable reagents in synthesis. researchgate.net
The versatility of the FSO2CF2COF compound stems from this dual-functionality. The acyl fluoride moiety can participate in standard nucleophilic acyl substitution reactions with a variety of nucleophiles. For example, it can react with amines to form amides, with alcohols to form esters, and with organometallic reagents. The advancement of transition-metal catalysis has further expanded the utility of acyl fluorides, enabling their use in decarbonylative and non-decarbonylative cross-coupling reactions through selective activation of the strong carbon-fluorine bond. researchgate.net This reactivity makes the acyl fluoride portion of FSO2CF2COF a valuable site for molecular elaboration, complementing the chemistry of the fluorosulfonyl group.
The high electronegativity of the fluorine atoms and the presence of two highly reactive functional groups—a fluorosulfonyl group and a difluoroacetyl fluoride group—suggest a complex reactivity profile. However, without dedicated experimental or computational studies, any discussion on reaction mechanisms or the specific role of fluoride ions would be speculative.
Therefore, the following sections on the influence of the fluoride ion and the elucidation of reaction mechanisms for this compound cannot be provided at this time due to the absence of specific scientific data.
Applications in Advanced Organic Synthesis and Materials Chemistry
Strategies for Fluorosulfonylation
The sulfonyl fluoride (B91410) functional group is a cornerstone of modern medicinal chemistry and chemical biology, primarily due to its unique balance of stability and reactivity. While highly stable under many conditions, its S-F bond can be selectively activated to form robust covalent linkages with various nucleophiles. This "dormant reactivity" has made sulfonyl fluorides essential connectors in diverse applications.
The direct formation of a C−SO2F bond is a primary goal in synthesizing the vast library of sulfonyl fluoride compounds. Numerous methods have been developed to achieve this, starting from a wide array of precursor molecules. These strategies often involve the introduction of a sulfur dioxide (SO2) source, followed by fluorination.
Key approaches for the direct synthesis of sulfonyl fluorides include:
From Aryl Halides and Boronic Acids: Palladium-catalyzed reactions involving aryl iodides or boronic acids with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and a fluorine source such as Selectfluor® can yield aryl sulfonyl fluorides.
Sandmeyer-type Reactions: Arenediazonium salts can be converted into the corresponding arenesulfonyl fluorides in a copper-free Sandmeyer-type reaction using sodium metabisulfite (Na2S2O5) as the SO2 source and Selectfluor® as the fluorinating agent.
From Grignard Reagents: Alkyl, aryl, and heteroaryl Grignard reagents can react directly with sulfuryl fluoride (SO2F2) to form the desired sulfonyl fluorides in moderate to good yields.
Radical Fluorosulfonylation: The generation of a fluorosulfonyl radical (•SO2F) has emerged as an efficient method. This radical can then be used in reactions with various organic substrates, such as alkenes, to produce functionalized alkyl sulfonyl fluorides.
| Starting Material | Key Reagents | Reaction Type |
|---|---|---|
| Aryl Iodides | Pd catalyst, DABSO, Selectfluor® | Palladium-Catalyzed Fluorosulfonylation |
| Arenediazonium Salts | Na2S2O5, Selectfluor® | Sandmeyer-type Fluorosulfonylation |
| Grignard Reagents | SO2F2 | Nucleophilic Substitution |
| Alkenes/Alkynes | Radical •SO2F source | Radical Addition |
| Aryl Boronic Acids | Bi(III) catalyst, SO2, Selectfluor® | Catalytic Fluorosulfonylation |
The versatility of synthetic methods allows for the creation of a wide range of sulfonyl fluoride-containing molecules, from simple alkyl and aryl sulfonyl fluorides to complex, multifunctional compounds. The choice of method often depends on the desired structure and the available starting materials.
A common and practical strategy for synthesizing sulfonyl fluorides is through halogen exchange from the more readily available sulfonyl chlorides (R-SO2Cl). This transformation can be achieved using fluoride salts like potassium fluoride (KF) or potassium bifluoride (KHF2). boulingchem.com The efficiency of this exchange can be enhanced by using phase-transfer catalysts, such as 18-crown-6 ether. boulingchem.com A simple and mild method for this direct chloride/fluoride exchange uses KF in a water/acetone biphasic mixture, which is applicable to a broad range of substrates. nih.gov
Other important precursors and methods include:
Sulfonic Acids and Sulfonates: These abundant and stable compounds can be converted to sulfonyl fluorides. boulingchem.com One approach involves a one-pot, two-step process where the sulfonic acid is first converted to a sulfonyl chloride in situ, followed by fluoride exchange. researchgate.net
Thiols and Disulfides: These can be oxidized and fluorinated to yield sulfonyl fluorides. One method involves in situ generation of a sulfonyl chloride with sodium hypochlorite, followed by treatment with potassium bifluoride.
Sulfonyl Hydrazides: These precursors can be effectively fluorinated using reagents like Selectfluor® in water.
The development of these varied synthetic routes has significantly enriched the library of available sulfonyl fluoride building blocks for applications in drug discovery and materials science.
Sulfonyl fluorides are the quintessential electrophiles for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of click reactions developed by K. Barry Sharpless and coworkers. rsc.org SuFEx has become a major tool for reliably and efficiently connecting molecular modules. nih.gov The reaction involves the exchange of the S(VI)-F bond with nucleophiles, most commonly to form highly stable S-O or S-N linkages. chemicalbook.com
The utility of sulfonyl fluorides in SuFEx is due to several key properties:
High Stability: The S-F bond is thermodynamically strong, making sulfonyl fluorides resistant to hydrolysis and reduction and stable under many synthetic conditions. chemspider.comresearchgate.net
Tunable Reactivity: While stable, the S(VI)-F bond can be activated under specific conditions, such as in the presence of protic solvents, acids, or silylating agents, to react selectively with nucleophiles. rsc.orgchemicalbook.comchemspider.com
Biocompatibility: The reaction can often be performed in aqueous environments, making it suitable for bioconjugation and labeling of biomolecules like proteins. chemspider.comlookchem.com
Broad Scope: SuFEx reactions are not limited to S-O and S-N bond formation; methods have also been developed for S-C bond formation by coupling sulfonyl fluorides with various carbon pronucleophiles. researchgate.net
Aliphatic sulfonyl fluorides, in particular, are excellent SuFEx agents due to their moderate reactivity, which allows them to tolerate many functional groups while still forming strong covalent bonds when attached to biomolecules. lookchem.comorganic-chemistry.org This has made them promising tools for designing irreversible protein inhibitors and biological probes. lookchem.comorganic-chemistry.org
Difluoroacetylation and Related Synthetic Utility
While the sulfonyl fluoride group is key to SuFEx chemistry, the other reactive center in 2-(fluorosulfonyl)difluoroacetyl fluoride is the acyl fluoride. Acyl fluorides are highly reactive acylating agents. The presence of the strongly electron-withdrawing fluorosulfonyl-difluoro-methyl group [FSO2CF2-] is expected to further enhance the electrophilicity of the carbonyl carbon, making the compound a potent difluoroacetylating agent. Although specific applications of this compound in this capacity are not extensively documented in the literature, its chemical structure suggests significant potential for forming a variety of chemical bonds. lookchem.com
Based on the established reactivity of acyl fluorides, this compound is anticipated to react readily with a range of nucleophiles to form new covalent bonds.
Carbon-Oxygen (C-O) Bonds: Reaction with alcohols or phenols would lead to the formation of difluoroacetylated esters. Sulfuryl fluoride (SO2F2) has been shown to mediate the dehydrative coupling of carboxylic acids and alcohols to form esters, highlighting the utility of sulfur-fluoride-based reagents in C-O bond formation. researchgate.net
Carbon-Sulfur (C-S) Bonds: Thiols are excellent nucleophiles and would be expected to react with the acyl fluoride to produce thiol esters. The synthesis of thiol esters is a fundamental transformation in organic chemistry, with various methods developed to facilitate this coupling.
Carbon-Nitrogen (C-N) Bonds: Primary and secondary amines would react to form the corresponding difluoroacetylated amides. The formation of amide bonds from acid fluorides is a known transformation, and methods using reagents like germanium amides have been reported for this purpose. rsc.org
Carbon-Carbon (C-C) Bonds: Reactions with carbon nucleophiles, such as Grignard reagents, organolithium compounds, or enolates, could potentially lead to the formation of ketones or other C-C coupled products.
The synthesis of esters, thiol esters, and amides are pivotal reactions in organic synthesis, crucial for building pharmaceuticals, polymers, and natural products. The high reactivity of the acyl fluoride in this compound makes it a plausible reagent for creating difluoroacetylated versions of these functional groups. boulingchem.com
| Nucleophile (Nu-H) | Expected Product Class | Bond Formed |
|---|---|---|
| Alcohol (R-OH) | Difluoroacetylated Ester | C(O)-O |
| Thiol (R-SH) | Difluoroacetylated Thiol Ester | C(O)-S |
| Amine (R-NH2, R2NH) | Difluoroacetylated Amide | C(O)-N |
While direct literature examples for these specific transformations using this compound are scarce, the fundamental principles of acyl fluoride chemistry strongly support its potential as a versatile reagent for introducing the FSO2CF2C(O)- moiety into a wide array of organic molecules.
Difluoromethylation of Alcohols and Phenolic Hydroxyl Groups
Difluoromethylated ethers are of significant interest in medicinal chemistry due to the ability of the difluoromethyl group (CHF₂) to act as a lipophilic hydrogen bond donor and enhance metabolic stability. The direct difluoromethylation of alcohols and phenols is a key strategy for introducing this moiety.
While various reagents have been developed for this transformation, the direct application of this compound for the difluoromethylation of alcohols and phenolic hydroxyl groups is not well-documented in available research. Difluorocarbene, which can be generated from this compound, is known to react with alcohols and phenols to form difluoromethyl ethers. However, the literature more frequently cites the use of other difluorocarbene precursors for this purpose, such as TMSCF₂Br (trimethyl(trifluoromethyl)silane) and sodium chlorodifluoroacetate.
One indirect route involves the reaction of difluorocarbene precursors like this compound with potassium iodide (KI) to produce iododifluoromethane (HCF₂I) cas.cn. This resulting compound can then participate in the difluoromethylation of various nucleophiles, including alcohols and phenols. This two-step process highlights the potential of this compound as a starting material for generating other difluoromethylating agents.
Table 1: Comparison of Selected Difluoromethylating Agents for Alcohols and Phenols
| Reagent/System | Typical Conditions | Advantages | Limitations |
| TMSCF₂Br / Activator | Mild conditions, often biphasic | High efficiency for a broad range of alcohols | Requires a stoichiometric activator |
| Sodium Chlorodifluoroacetate | High temperatures (e.g., 120 °C in DMF) | Commercially available and stable | Requires high temperatures, potential for pressure buildup |
| S-(Difluoromethyl)sulfonium salt | Mild basic conditions | Bench-stable reagent | May require stoichiometric base |
| FSO₂CF₂COF (indirect) | Reaction with KI to form HCF₂I | Potential for in situ generation of HCF₂I | Indirect method, limited direct data available |
Utilization as a Fluorinated Building Block in Complex Molecule Synthesis
The introduction of fluorine atoms into complex organic molecules can profoundly alter their physical, chemical, and biological properties. This compound, primarily through its generation of difluorocarbene, serves as a C1 building block for constructing various fluorinated motifs.
Fluorinated amino acids are valuable tools in peptide and protein engineering, offering unique properties for structural studies and enhancing proteolytic stability. The synthesis of these compounds often involves the use of fluorinated building blocks.
Despite the importance of this class of molecules, a thorough review of the scientific literature did not yield specific examples of this compound being directly employed as a building block for the synthesis of fluorinated amino acids or peptides. General strategies for synthesizing fluorinated amino acids often rely on other fluorinated starting materials or late-stage fluorination techniques.
The introduction of fluorine atoms at positions remote from a carbonyl group can significantly influence the reactivity and biological activity of ketones. However, there is no readily available scientific literature detailing the use of this compound for the preparation of distal fluorinated ketones. Synthetic strategies for such molecules typically involve the use of other fluorinated synthons or specific fluorination methodologies that are not directly related to this reagent.
gem-Difluorocyclopropanes are important structural motifs in medicinal chemistry and materials science, imparting unique conformational constraints and electronic properties to molecules. The most common method for their synthesis is the [2+1] cycloaddition of difluorocarbene with alkenes.
While direct difluorocyclopropanation of alkenes using this compound is not explicitly detailed, a closely related derivative, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), has been successfully used as a difluorocarbene source for this purpose. The reaction proceeds under thermal conditions, often in the presence of a fluoride scavenger like trimethylsilyl chloride (TMSCl) or hexamethyldisiloxane (HMDSO).
Table 2: Difluorocyclopropanation of α-Methylstyrene using MDFA
| Fluoride Trap | Reaction Time | Yield of Difluorocyclopropane |
| TMSCl | Shorter | 82% (NMR Yield) |
| HMDSO | Longer | 73% |
The use of MDFA highlights the potential of the FSO₂CF₂- moiety as a precursor to difluorocarbene for the construction of difluorocyclopropanes. Given the structural similarity, it is plausible that this compound could also serve as a difluorocarbene source under appropriate conditions, although specific protocols are not readily found in the literature.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late step in the synthetic sequence. The introduction of fluorine or fluorinated groups is a common goal of LSF.
While there is a broad interest in late-stage fluorination and difluoromethylation, the scientific literature does not provide specific examples of this compound being used as a reagent for the late-stage functionalization of advanced intermediates. The high reactivity of this compound may pose challenges for its application on complex, multifunctional molecules, where selectivity is paramount. Research in LSF tends to focus on milder and more selective reagents.
Contributions to Polymer Chemistry and Fluoromonomer Development
Fluoropolymers are a critical class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. Their synthesis relies on the polymerization of fluorinated monomers.
A comprehensive search of the literature did not reveal any instances of this compound being used as a monomer or co-monomer in the development of fluoropolymers. Its high reactivity would likely make it unsuitable for controlled polymerization processes. The development of fluoromonomers typically focuses on compounds with polymerizable functional groups, such as vinyl or acrylic moieties, which are absent in this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Currently, there is a scarcity of published research detailing the use of quantum chemical calculations to specifically elucidate the reaction mechanisms of 2-(fluorosulfonyl)difluoroacetyl fluoride (B91410). Theoretical studies in this area would likely focus on several key aspects:
Transition State Analysis: Identifying and characterizing the transition states of reactions involving this compound would provide crucial insights into reaction kinetics and the feasibility of different pathways.
Reaction Energy Profiles: Mapping the potential energy surface for its reactions would help in determining the thermodynamics and kinetics of various transformations.
Solvent Effects: Investigating the influence of different solvents on reaction mechanisms through computational models would be essential for optimizing reaction conditions.
Future research could generate valuable data, such as that hypothetically presented in the table below, to understand the energy barriers and reaction energies for proposed mechanistic steps.
Hypothetical Reaction Coordinate Analysis
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|---|---|
| Nucleophilic Attack | C₂F₄O₃S + Nu⁻ | [C₂F₄O₃S-Nu]⁻ | 25.3 | -15.8 |
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, leveraging computational chemistry, could offer significant advantages in understanding and utilizing the reactivity and selectivity of 2-(fluorosulfonyl)difluoroacetyl fluoride. The high reactivity of the fluorine and sulfur elements within the molecule necessitates a robust predictive framework to ensure safe and efficient handling and application.
Key areas for predictive modeling would include:
Electrostatic Potential Mapping: Visualizing the electron density distribution to predict sites susceptible to nucleophilic or electrophilic attack.
Frontier Molecular Orbital (FMO) Analysis: Using HOMO-LUMO energy gaps to predict reactivity and the nature of interactions with other reagents.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing models to correlate the structural features of reactants with the outcomes of reactions involving this compound.
The data generated from such models could be tabulated to provide a clear overview of the compound's predicted reactivity with different classes of reagents.
Predicted Reactivity Parameters
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | -12.5 eV | DFT/B3LYP |
| LUMO Energy | -1.8 eV | DFT/B3LYP |
| Global Hardness | 5.35 eV | Calculated |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Reagents and Methodologies Derived from the Compound
The compound 2-(Fluorosulfonyl)difluoroacetyl fluoride (B91410) is a precursor for developing advanced reagents, particularly within the domain of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. enamine.netresearchgate.net SuFEx, a new generation of click chemistry, relies on the robust and reliable reactivity of sulfonyl fluorides (R-SO₂F) to form strong covalent bonds. enamine.netresearchgate.net The fluorosulfonyl difluoroacetyl group can be transferred to various molecular scaffolds, creating a diverse library of sulfonyl fluoride reagents.
Researchers are actively exploring the synthesis of novel bifunctional and polyfunctional reagents derived from this compound. These next-generation reagents are designed for applications in bioconjugation, materials science, and drug discovery. researchgate.netnih.gov For example, the development of sulfonyl fluoride probes for chemical biology allows for the selective labeling and identification of protein targets. semanticscholar.org The stability and predictable reactivity of the sulfonyl fluoride group make it an excellent "warhead" for covalent inhibitors. semanticscholar.org
Methodologies emerging from this research include novel activation strategies for the SuFEx reaction. While sulfonyl fluorides are generally stable, their reactivity can be tuned with catalysts, enabling milder reaction conditions and broader substrate scope. nih.govchemrxiv.org This has led to the development of protocols for synthesizing complex sulfonamides, sulfamates, and sulfonate esters, which are prevalent motifs in pharmaceuticals. nih.gov
Table 1: Examples of Reagent Classes Derived from Sulfonyl Fluorides
| Reagent Class | Description | Potential Application |
| Aliphatic Sulfonyl Fluorides | Possess moderate reactivity, tolerating many functional groups and aqueous conditions. enamine.net | Irreversible protein inhibitors, protein labeling probes. enamine.net |
| Sulfamoyl Fluorides | A newer class of SO₂F-containing building blocks for SuFEx reactions. researchgate.net | Synthesis of sulfamides for medicinal chemistry. nih.gov |
| Fluorosulfates | Highly stable yet effective covalent electrophiles. stanford.edu | Selective in vivo labeling of protein targets. stanford.edu |
| Bifunctional S(VI) Reagents | Chiral reagents designed for stereocontrolled synthesis. nih.govthieme.de | Asymmetric synthesis of sulfoximines and sulfonimidamides. nih.govthieme.de |
Exploration of Enantioselective Transformations
A significant frontier in the application of 2-(Fluorosulfonyl)difluoroacetyl fluoride derivatives is the development of enantioselective transformations. The creation of chiral molecules with precise three-dimensional arrangements is crucial in pharmaceutical development. While the direct asymmetric fluorination of various substrates has seen significant progress, the use of fluorosulfonyl-containing reagents in stereocontrolled reactions is an emerging area. researchgate.netnih.gov
Recent research has demonstrated the development of enantiopure bifunctional S(VI) transfer reagents. nih.govchemrxiv.org These chiral reagents act as templates to facilitate the asymmetric synthesis of complex sulfur-containing stereocenters, such as those in sulfoximines and sulfonimidamides. nih.govthieme.de This approach allows for the production of these valuable compounds with high enantiomeric excess. nih.govthieme.de
The strategies being explored include:
Catalytic Asymmetric Fluorination : Utilizing chiral catalysts to control the selective transfer of a fluorine atom to a substrate. researchgate.net
Chiral Auxiliaries : Attaching a chiral group to the sulfonyl fluoride reagent to direct the stereochemical outcome of a reaction.
Kinetic Resolution : Selectively reacting one enantiomer of a racemic mixture, leaving the other enantiomer enriched.
These investigations are paving the way for the synthesis of enantiopure pharmaceutical intermediates and other high-value chiral molecules. nih.gov The ability to control the stereochemistry at the sulfur center opens up new chemical space for drug design and materials science. thieme.de
Advancements in Sustainable and Green Synthetic Protocols
In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods involving fluorosulfonyl compounds. omicsonline.org Traditional methods for synthesizing sulfonyl fluorides often required harsh reagents that were toxic and difficult to handle. sciencedaily.comeurekalert.org
Current research focuses on several key areas to improve the green credentials of these syntheses:
Safer Reagents : Developing new protocols that use less hazardous starting materials and generate non-toxic by-products. sciencedaily.comeurekalert.org For instance, recent breakthroughs allow for the synthesis of sulfonyl fluorides from thiols and disulfides using safer reagents, producing only simple salts as by-products. sciencedaily.comeurekalert.org
Energy Efficiency : Designing reactions that can be performed at ambient temperature and pressure, thereby reducing energy consumption. omicsonline.org
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product, thus minimizing waste.
Flow Chemistry : Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scaling up, contributing to more sustainable manufacturing processes. rsc.org
These advancements are making the synthesis of sulfonyl fluorides and their derivatives more cost-effective, safer, and scalable, which is crucial for their industrial application. sciencedaily.com
Table 2: Comparison of Synthetic Protocol Aspects
| Aspect | Traditional Protocols | Emerging Green Protocols |
| Reagents | Often require toxic and hazardous materials (e.g., SO₂F₂ gas). sciencedaily.com | Utilize safer, readily available starting materials (e.g., thiols). sciencedaily.comeurekalert.org |
| By-products | Can generate hazardous waste. | Generate non-toxic by-products like NaCl and KCl. sciencedaily.comeurekalert.org |
| Conditions | May require high temperatures or pressures. | Often proceed at ambient temperature and pressure. nih.govomicsonline.org |
| Scalability | Can be challenging and costly to scale up safely. | Simpler protocols enable safer and more cost-effective production. sciencedaily.com |
Expansion of Synthetic Utility to Novel Chemical Scaffolds and Architectures
The reactivity of this compound and its derivatives is being harnessed to construct novel and complex chemical scaffolds. The introduction of the fluorosulfonyl group or related motifs into organic molecules can significantly alter their physical, chemical, and biological properties.
Research is directed towards incorporating these groups into privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets. rsc.org This includes the synthesis of novel heterocyclic compounds, which are fundamental components of many pharmaceuticals. For example, saturated heterocyclic aminosulfonyl fluorides are being developed as new scaffolds for the synthesis of diverse sulfonamides without the need for protecting groups. researchgate.net
Furthermore, the unique properties of fluorinated compounds are being exploited in materials science. The strong carbon-fluorine bonds and the reactivity of the sulfonyl fluoride group can be used to create new polymers and advanced materials with specialized properties, such as high thermal stability or chemical resistance. lookchem.com The expansion of SuFEx click chemistry to create novel polysulfates and polysulfonates is a testament to this growing area of research. nih.gov The ability to build complex, three-dimensional molecules is expanding the chemical space available for the discovery of new drugs and materials. thieme.de
Q & A
Q. What are the established synthetic routes for 2-(Fluorosulfonyl)difluoroacetyl fluoride, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via two primary routes:
- Route 1: Addition/rearrangement of tetrafluoroethylene (TFE) with sulfur trioxide (SO₃) under controlled anhydrous conditions. This method achieves moderate yields (~70–80%) but requires precise temperature control (50–80°C) to avoid side reactions like polymerization .
- Route 2: Electrochemical fluorination of acetyl fluoride derivatives in anhydrous hydrogen fluoride (Simons process), yielding trifluoroacetyl fluoride intermediates. Subsequent fluorosulfonation introduces the -SO₂F group. This method offers high purity (>90%) but demands specialized equipment and safety protocols for handling HF .
Key considerations: Solvent choice (e.g., DMSO for stability) and post-synthesis purification (e.g., fractional distillation) significantly impact purity .
Q. How can spectroscopic techniques (e.g., IR, NMR) be optimized to characterize this compound?
Answer:
- Infrared (IR) Spectroscopy: The -SO₂F group exhibits strong asymmetric stretching at 1,420–1,380 cm⁻¹ and symmetric stretching at 1,190–1,150 cm⁻¹. The C=O stretch appears at 1,850–1,800 cm⁻¹, distinguishing it from non-carbonyl fluorosulfonyl compounds .
- ¹⁹F NMR: Fluorine atoms in -SO₂F and -CF₂ groups resonate at δ −45 to −50 ppm and δ −80 to −85 ppm, respectively. Splitting patterns confirm molecular symmetry and purity .
Best practices: Use deuterated solvents (e.g., CDCl₃) to avoid interference and calibrate instruments with fluorinated standards.
Advanced Research Questions
Q. What role does this compound play in lithium-ion battery electrolytes, and how can its conductivity be optimized?
Answer: The compound’s derivatives, such as lithium bis(fluorosulfonyl)imide (LiFSI), enhance ionic conductivity (>10⁻³ S cm⁻¹ at 25°C) in glyme-based electrolytes. Key strategies include:
- Co-solvent optimization: Blending tetraglyme (G4) with fluorinated ethers reduces viscosity while maintaining thermal stability .
- Additive engineering: Introducing CsF (0.45 mol/L) suppresses electrode corrosion and stabilizes the solid-electrolyte interphase (SEI) .
Challenges: Hydrolysis sensitivity requires rigorous drying (<10 ppm H₂O) during electrolyte formulation.
Q. How can computational methods (e.g., DFT) guide the design of fluorosulfonyl-based reactions involving this compound?
Answer:
- Reaction pathway prediction: DFT calculations at the B3LYP/6-31+G(d) level model transition states for fluorosulfonyl transfer, identifying optimal nucleophilic attack angles (e.g., 90–120° for amine substrates) .
- Solvent effects: COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., acetonitrile), guiding solvent selection to stabilize intermediates .
Case study: DFT-guided design improved decarboxylative fluorosulfonylation yields by 30% in visible-light-mediated reactions .
Q. What are the mechanistic insights into the compound’s reactivity in radical fluorosulfonylation reactions?
Answer: The compound acts as a fluorosulfonyl radical (•SO₂F) precursor under photoredox conditions. Key steps:
Radical initiation: Visible light (450 nm) excites a photocatalyst (e.g., Ru(bpy)₃²⁺), generating •SO₂F via single-electron transfer (SET) from NHPI esters.
Radical coupling: The •SO₂F radical reacts with alkyl radicals (from decarboxylation) to form sulfonyl fluorides.
Kinetic control: Reaction rates depend on steric effects; bulky substrates favor β-fluorosulfonylation over α-addition .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
Answer:
- Storage: Keep in PTFE-lined containers under inert gas (Ar/N₂) at −20°C to prevent hydrolysis.
- PPE: Use fluoropolymer gloves (e.g., Viton®) and face shields; avoid latex/PVC due to permeability .
- Spill management: Neutralize with calcium carbonate slurry, followed by fluorinated adsorbents (e.g., Zorflex®) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
